5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,3-dimethylphenol with a chlorinated benzodiazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorinated benzodiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
- 5-Chloro-2-thiophenecarboxaldehyde
Uniqueness
5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chlorinated and phenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-4-3-5-15(11(10)2)20-9-16-18-13-7-6-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
QEKROGNCQYVTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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